molecular formula C14H9BrO3 B2603319 4-Formylphenyl 4-bromobenzoate CAS No. 329694-40-8

4-Formylphenyl 4-bromobenzoate

Cat. No. B2603319
CAS RN: 329694-40-8
M. Wt: 305.127
InChI Key: HDWKZYMDAIYCIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Formylphenyl 4-bromobenzoate (FPBB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a crystalline solid that is soluble in organic solvents and has a molecular weight of 327.16 g/mol.

Scientific Research Applications

Green Chemistry in Education

The use of 4-bromobenzoic acid in Pd/C-catalyzed Suzuki coupling reactions demonstrates its application in green chemistry. An undergraduate experiment involving this reaction in an alkali aqueous solution illustrates its role in enhancing students' interest and participation in scientific research. This experiment integrates 4-bromobenzoic acid as a key component, showcasing its educational value in organic chemistry courses (Huang Jing, 2013).

Crystallography and Polymorphism

A study re-refined the crystal structure of "Form III" of 4-bromophenyl 4-bromobenzoate, initially deemed a polymorph but later identified as a co-crystal containing 4-bromophenyl 4-bromobenzoate and 4-bromophenyl 4-nitrobenzoate. This finding highlights the compound's significance in crystallography and its potential for developing polymorphic or co-crystalline forms (Whittaker et al., 2021).

Synthesis of Bioactive Compounds

4-bromobenzoic acid derivatives, such as methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, are crucial intermediates in synthesizing bisbibenzyls, a series of natural products with diverse biological activities. The synthesis process, involving condensation reactions and screening for optimal conditions, illustrates the compound's role in developing bioactive substances (Lou Hong-xiang, 2012).

Catalyst-Free Coupling Reactions

The compound has been used in catalyst-free P-C coupling reactions with secondary phosphine oxides under microwave irradiation in water. This showcases its potential in facilitating efficient and environmentally friendly chemical processes (Jablonkai & Keglevich, 2015).

Sustainable Chemistry in Laboratories

A study presented a Suzuki–Miyaura cross-coupling reaction involving 4-bromobenzoic acid and phenylboronic acid, conducted entirely in water with an easily prepared palladium catalyst. This reaction, suitable for undergraduate laboratories, highlights the compound's use in promoting sustainable chemistry practices (Hamilton et al., 2013).

Nuclear Quadrupole Resonance Studies

The Zeeman effect on the nuclear quadrupole resonance of 81Br in single crystals of methyl 4-bromobenzoate was investigated, illustrating the compound's application in advanced spectroscopic studies (Ambrosetti et al., 1974).

properties

IUPAC Name

(4-formylphenyl) 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrO3/c15-12-5-3-11(4-6-12)14(17)18-13-7-1-10(9-16)2-8-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWKZYMDAIYCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formylphenyl 4-bromobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.